(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(E)-4-(1H-imidazol-5-yl)but-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)3-1-2-6-4-8-5-9-6/h1,3-5H,2H2,(H,8,9)(H,10,11)/b3-1+ |
InChI Key |
MXSQSIOULZCQTD-HNQUOIGGSA-N |
Isomeric SMILES |
C1=C(NC=N1)C/C=C/C(=O)O |
Canonical SMILES |
C1=C(NC=N1)CC=CC(=O)O |
Origin of Product |
United States |
Biosynthesis and Enzymology of Urocanic Acid Formation
Precursor Substrates for Urocanic Acid Biosynthesis
The synthesis of urocanic acid is contingent on the availability of its direct precursor, which is sourced from both free amino acid pools and the breakdown of specific structural proteins.
L-histidine is the direct and primary biological precursor for the synthesis of urocanic acid. wikipedia.orgnih.govwikipedia.org The metabolic conversion involves the elimination of an ammonia (B1221849) molecule from L-histidine, a reaction catalyzed by the enzyme histidine ammonia-lyase (HAL). wikipedia.orgwikipedia.org This process is a key step in the catabolism of L-histidine. wikipedia.orgebi.ac.uk In the liver, this pathway continues, converting urocanic acid into 4-imidazolone-5-propionic acid and ultimately glutamic acid. wikipedia.orghmdb.ca Various microorganisms, such as Achromobacter liquidum and Micrococcus luteus, also utilize this pathway to convert L-histidine into urocanic acid. nih.govasm.orgnih.gov
In specific tissues, notably the stratum corneum of the epidermis, a significant source of L-histidine for urocanic acid synthesis is the catabolism of filaggrin. wikipedia.orgnih.gov Filaggrin is a histidine-rich structural protein that undergoes proteolysis during the terminal differentiation of keratinocytes. tandfonline.commedcomhk.com This breakdown process releases a pool of free amino acids, including substantial amounts of histidine. nih.govmdpi.com This released histidine then serves as a substrate for histidase (HAL), leading to the formation of trans-urocanic acid. nih.govmedcomhk.com Urocanic acid is a major component of the Natural Moisturizing Factor (NMF) in the skin, contributing to skin hydration and maintaining its acidic pH. nih.govnih.govresearchgate.net The breakdown of filaggrin into its constituent amino acids is a multi-step process involving several enzymes, including caspase 14, bleomycin (B88199) hydrolase, and calpain-1. mdpi.comoup.com
Table 1: Key Molecules in Urocanic Acid Biosynthesis
| Molecule | Role | Location of Significance |
|---|---|---|
| L-Histidine | Primary precursor substrate | Liver, Skin, Microorganisms |
| Filaggrin | Histidine-rich protein source | Stratum Corneum (Skin) |
| (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid | Final product of the reaction | Liver, Skin |
| Histidine Ammonia-Lyase (HAL) | Catalyst for the deamination of L-histidine | Liver, Skin, Microorganisms |
Histidine Ammonia-Lyase (HAL) Mediated Deamination
The conversion of L-histidine to urocanic acid is not a spontaneous reaction but is mediated by the highly specific enzyme Histidine Ammonia-Lyase (HAL).
The catalytic activity of HAL is dependent on a unique, electrophilic prosthetic group called 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO). wikipedia.orgebi.ac.ukmdpi.com This cofactor is essential for the deamination reaction. utah.edu The MIO group acts as an electron sink, facilitating the removal of the α-amino group. pu-toyama.ac.jpyoutube.com The proposed mechanism involves the histidine substrate attacking the electrophilic methylidene group of the MIO cofactor. ebi.ac.ukutah.edu This covalent binding increases the acidity of the β-proton, allowing a basic residue in the active site (like Glu414 in Pseudomonas putida) to abstract it. ebi.ac.uk This leads to the elimination of ammonia and the formation of the double bond in urocanic acid, subsequently regenerating the MIO cofactor for the next catalytic cycle. ebi.ac.ukpu-toyama.ac.jp
The MIO cofactor is not an externally supplied molecule but is formed autocatalytically from a conserved internal tripeptide sequence within the enzyme's own polypeptide chain. ebi.ac.uknih.gov In most HAL and related ammonia-lyase enzymes, this sequence is Alanine-Serine-Glycine (Ala-Ser-Gly). ebi.ac.uknih.govresearchgate.net The formation involves a post-translational modification where the peptide backbone cyclizes and undergoes two dehydration steps. wikipedia.orgebi.ac.uk This process results in the creation of the highly reactive planar MIO structure, which becomes the electrophilic heart of the enzyme's active site. utah.edunih.govnih.gov This autocatalytic process is similar to the formation of the chromophore in Green Fluorescent Protein (GFP). utah.edufrontiersin.org
Table 2: Steps in HAL-Mediated Deamination
| Step | Description | Key Components Involved |
|---|---|---|
| 1. MIO Cofactor Formation | Autocatalytic cyclization and dehydration of an internal Ala-Ser-Gly peptide segment. | Ala-Ser-Gly sequence |
| 2. Substrate Binding | L-histidine enters the active site and covalently binds to the electrophilic MIO cofactor. | L-Histidine, MIO cofactor |
| 3. Proton Abstraction | A basic amino acid residue in the active site abstracts a proton from the β-carbon of the bound histidine. | Catalytic base (e.g., Glutamate) |
| 4. Ammonia Elimination | The C-N bond is cleaved, releasing ammonia. | Ammonia |
| 5. Product Release | Trans-urocanic acid is released, and the MIO cofactor is regenerated. | Trans-urocanic acid |
Specificity and Kinetics of Histidine Ammonia-Lyase
Histidine ammonia-lyase (HAL, EC 4.3.1.3), also known as histidase, is the enzyme responsible for the non-oxidative deamination of L-histidine to form trans-urocanic acid and ammonia. wikipedia.orgmdpi.com This reaction is the initial and rate-limiting step in the catabolism of L-histidine. genecards.org The enzyme exhibits a high degree of specificity for its substrate, L-histidine. nih.gov
Research has demonstrated that the active site of HAL is finely tuned for L-histidine. Studies on rat liver HAL showed that a wide variety of other histidine analogues failed to cause substantial inhibition, indicating the high specificity of the enzyme. nih.gov Similarly, studies on HAL from Geobacillus kaustophilus confirmed its strict substrate specificity, as it did not act on other proteinogenic amino acids. mdpi.com However, some mutations in the active site of G. kaustophilus HAL, specifically R280K and F325Y, introduced novel activity with L-histidinamide, thereby expanding the enzyme's substrate specificity. mdpi.comresearchgate.net Aromatic ammonia-lyases like HAL are generally limited to their respective aromatic amino acid substrates: L-histidine, L-phenylalanine, and L-tyrosine. mdpi.com
The kinetic properties of HAL have been investigated in various organisms. The Michaelis constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), is a key parameter. youtube.com A lower K_m value generally corresponds to a higher affinity of the enzyme for the substrate. youtube.com The turnover number (k_cat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time at saturation. youtube.comwikibooks.org The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency, reflecting both binding and catalytic activity. biorxiv.orgstackexchange.com
Kinetic parameters for HAL from different sources have been reported. For rat liver HAL, the minimum K_m for L-histidine was found to be 0.5 mM at pH 9.0, but it increased to over 2.0 mM in the physiological pH range. nih.gov In studies of HAL from Pseudomonas putida, mutations in active site residues such as R283, Y53, Y280, E414, Q277, F329, N195, and H83 all led to a decrease in catalytic activity, highlighting their importance in substrate binding and catalysis. nih.gov The carboxylate group of residue E414, in particular, is proposed to play a crucial role as a base in the catalytic mechanism. nih.govebi.ac.uk
Table 1: Kinetic Parameters of Histidine Ammonia-Lyase (HAL) from Various Organisms
| Enzyme Source | pH Optimum | K_m for L-histidine (mM) | Notes | Reference |
|---|---|---|---|---|
| Rat Liver | ~8.5 | >2.0 (at physiological pH) | The minimum K_m was 0.5 mM at pH 9.0. | nih.gov |
| Geobacillus kaustophilus (GkHAL) | 8.5 | Not specified | Optimal activity at 85 °C. | mdpi.com |
| Pseudomonas putida | Not specified | Not specified | Activity significantly reduced by mutations in active site residues. | nih.gov |
Genetic and Molecular Regulation of HAL Gene Expression in Research Models
The expression of the gene encoding histidine ammonia-lyase (HAL) is subject to complex regulation that varies across different tissues and organisms. genecards.org This regulation occurs at the genetic and molecular levels, ensuring that urocanic acid production is controlled according to physiological needs. umich.edukhanacademy.org
In mammalian research models, the liver is a primary site of HAL expression and histidine catabolism. genecards.orgnih.gov Studies using rats have shown that hepatic HAL expression is regulated by dietary protein intake at a pre-translational level. nih.gov As the protein content in the diet increases, there is a corresponding increase in hepatic HAL activity, the amount of the enzyme, and its mRNA levels. nih.gov This induction is associated with an increase in the V_max of the enzyme without a change in its K_m. nih.gov The hormone glucagon (B607659) has also been identified as a factor involved in the induction of HAL in the liver. nih.gov
In contrast to the liver, skin HAL expression in rats appears to be unresponsive to dietary protein changes, indicating tissue-specific regulation. nih.gov In human epidermal keratinocytes, HAL expression is regulated by the cells' differentiation status. medlineplus.gov Furthermore, all-trans retinoic acid has been shown to modulate its expression in this model. medlineplus.gov Genetic variations, or mutations, in the HAL gene can lead to decreased or eliminated enzyme activity, resulting in the inherited condition histidinemia, which is characterized by elevated levels of histidine in the body. wikipedia.orgmedlineplus.gov
In bacterial research models, the regulation of genes involved in histidine utilization (hut genes), including HAL, is well-studied, particularly in Gram-negative bacteria. nih.gov In organisms like Pseudomonas aeruginosa, the expression of the hut operon is controlled by the repressor protein HutC. nih.govnih.gov Urocanic acid itself acts as the direct inducer of these genes by binding to HutC and causing it to dissociate from the DNA, thereby allowing transcription to proceed. nih.gov This regulatory mechanism enables bacteria to utilize histidine or urocanic acid as a source of carbon and nitrogen. nih.gov Interestingly, for some Pseudomonas strains that cannot transport urocanic acid into the cell, it is a poor inducer of the hut operon. nih.gov
Microbial and Tissue-Specific Biosynthetic Pathways of Urocanic Acid
The primary biosynthetic pathway for urocanic acid in both mammals and microorganisms involves the direct deamination of L-histidine. wikipedia.org
In mammals, urocanic acid biosynthesis occurs predominantly in the liver and the epidermis. genecards.org In the liver, the conversion of L-histidine to urocanic acid is the first step in a pathway that ultimately degrades histidine to glutamate (B1630785). wikipedia.org The urocanic acid is further metabolized by the enzyme urocanase (or urocanate hydratase) to 4-imidazolone-5-propionic acid. wikipedia.orgnih.gov
In the skin, trans-urocanic acid is synthesized in the upper layers of the epidermis, specifically within keratinocytes, from L-histidine. taylorandfrancis.com A significant source of this histidine is the breakdown of filaggrin, a histidine-rich protein, during the process of epidermal differentiation. wikipedia.orgresearchgate.net The urocanic acid produced accumulates in the stratum corneum, where it acts as a major endogenous chromophore, absorbing ultraviolet B (UVB) radiation. wikipedia.orgtaylorandfrancis.com This has led to the hypothesis that it functions as a "natural sunscreen". nih.govrsc.org The production of urocanic acid is also a key factor in maintaining the acidic pH of the skin surface. researchgate.netnih.gov
In the microbial world, the ability to synthesize and utilize urocanic acid is widespread but not universal. Many bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, can utilize histidine as a sole source of carbon and nitrogen, a process that involves the production and subsequent degradation of urocanic acid. nih.gov Urocanate can act as a signaling molecule, allowing bacteria to recognize a host environment, such as the skin, where it accumulates. nih.gov Recent research has also highlighted that certain skin-resident bacteria, like Staphylococcus epidermidis, possess the enzyme urocanase (HutU) and can metabolize cis-urocanic acid, the isomer formed after UV radiation exposure. nih.gov This metabolic activity by the skin microbiome can influence the local concentration of cis-urocanic acid and modulate its immunosuppressive effects. nih.gov However, not all bacteria can metabolize urocanic acid; some soil-dwelling strains of P. putida, for instance, lack the necessary transporter to take up urocanic acid from the environment and therefore cannot grow on it. nih.gov
Catabolism and Downstream Metabolic Pathways of Urocanic Acid
Enzymatic Conversion of Urocanic Acid by Urocanase (Urocanate Hydratase)
The second step in the catabolism of histidine involves the enzymatic transformation of urocanic acid by urocanate hydratase (EC 4.2.1.49), commonly known as urocanase. wikipedia.orgnih.gov This enzyme catalyzes the hydration of the double bond in the side chain of urocanic acid. qmul.ac.ukyoutube.com The reaction is a hydration process where a water molecule is added across the C2-C3 double bond of the urocanate molecule. youtube.comnih.gov The urocanase enzyme utilizes a tightly bound NAD+ cofactor not as a redox agent, but as a potent electrophile to facilitate the addition of water. qmul.ac.uknih.gov The reaction is stereospecific and essential for the continuation of the histidine degradation pathway.
The action of urocanase on urocanic acid results in the formation of 4-imidazolone-5-propionic acid (also known as imidazolonepropionic acid). wikipedia.orgwikipedia.org This compound is the direct product of the hydration reaction. mimedb.org The mechanism involves the addition of a hydroxyl group from water to one carbon of the double bond and a proton to the other, leading to the saturation of the bond and the creation of the imidazolonepropionate structure. youtube.comwikipedia.org This intermediate is a crucial link in the metabolic chain, connecting urocanic acid to the subsequent steps of the pathway. hmdb.ca
Following its formation, 4-imidazolone-5-propionic acid undergoes further enzymatic conversion. It is hydrolyzed by the enzyme imidazolonepropionase (EC 3.5.2.7) to yield N-formimino-L-glutamate. mimedb.orgresearchgate.netreactome.org The final major step in the liver's histidine catabolic pathway involves the enzyme glutamate (B1630785) formiminotransferase, which transfers the formimino group from N-formiminoglutamate to tetrahydrofolate (THF). nih.govnews-medical.net This reaction produces two key molecules: L-glutamic acid and 5,10-methenyl-tetrahydrofolate. nih.gov Glutamic acid can then enter the general amino acid pool or be converted to α-ketoglutarate for the citric acid cycle. news-medical.net While some bacterial pathways can yield formate, in humans the one-carbon formimino group is captured by THF, not directly released as formic acid. nih.govnih.gov
Histidine Catabolic Pathway and its Intermediates
The catabolism of L-histidine is a multi-step enzymatic process that converts the amino acid into glutamate. nih.govtaylorandfrancis.com It is the primary route for degrading excess histidine. The pathway begins with the non-oxidative deamination of L-histidine by the enzyme histidase (also called histidine ammonia-lyase), which releases ammonia (B1221849) and forms trans-urocanic acid. nih.govnih.gov This is followed by the urocanase-catalyzed hydration of urocanic acid to 4-imidazolone-5-propionic acid. wikipedia.org Subsequently, imidazolonepropionase hydrolyzes this intermediate to N-formiminoglutamate. researchgate.net Finally, the formimino group is transferred to tetrahydrofolate, yielding L-glutamic acid. nih.gov
| Step | Substrate | Enzyme | Product(s) | Cofactor/Other |
|---|---|---|---|---|
| 1 | L-Histidine | Histidase (Histidine ammonia-lyase) | trans-Urocanic acid, Ammonia (NH₃) | Dehydroalanine |
| 2 | trans-Urocanic acid | Urocanase (Urocanate hydratase) | 4-Imidazolone-5-propionic acid | NAD+ |
| 3 | 4-Imidazolone-5-propionic acid | Imidazolonepropionase | N-Formimino-L-glutamate | Water (H₂O) |
| 4 | N-Formimino-L-glutamate | Glutamate formiminotransferase | L-Glutamic acid, 5,10-Methenyl-tetrahydrofolate | Tetrahydrofolate (THF) |
Enzymatic Deficiencies Affecting Urocanic Acid Metabolism in Research Models
Genetic defects in the enzymes of the histidine catabolic pathway lead to inborn errors of metabolism. These deficiencies serve as research models to understand the pathway's function and the roles of its intermediates. The two most studied conditions are urocanase deficiency and histidase deficiency. nih.govnih.gov
Urocanase deficiency is a rare, autosomal recessive disorder caused by mutations in the UROC1 gene, which encodes the urocanase enzyme. nih.govgenome.jp The enzymatic block prevents the conversion of urocanic acid to 4-imidazolone-5-propionic acid. wikipedia.orgnih.gov The primary biochemical hallmark of this condition is urocanic aciduria, characterized by a significant elevation of urocanic acid in the urine. genome.jpwikipedia.org Blood levels of histidine are typically normal or only slightly elevated. wikipedia.org The condition is considered largely benign, though some case reports have associated it with neurological symptoms. nih.govnih.gov In addition to urocanic acid, another metabolite, urocanylglycine, has been identified as a major hallmark in the urine of affected individuals. researchgate.net
Histidase deficiency, also known as histidinemia, is a more common autosomal recessive disorder resulting from mutations in the HAL gene, which codes for the enzyme histidase. nih.govorpha.net This deficiency impairs the first step of histidine catabolism, the conversion of L-histidine to urocanic acid. nih.govnih.gov Biochemically, histidinemia is defined by elevated concentrations of histidine in the blood, urine, and cerebrospinal fluid. orpha.netrarediseases.org A direct consequence of the enzymatic block is a marked decrease or complete absence of urocanic acid in the blood, skin, and urine. nih.govorpha.net The lack of urocanic acid in the skin is a key diagnostic feature. orpha.net Like urocanic aciduria, histidinemia is now considered a benign condition in the vast majority of cases. orpha.netrarediseases.org
| Condition | Deficient Enzyme | Primary Accumulated Metabolite | Urocanic Acid Levels | Key Biochemical Findings |
|---|---|---|---|---|
| Urocanic Aciduria | Urocanase | Urocanic acid | Highly Elevated (Urine) | - Massively increased urocanic acid in urine
|
| Histidinemia | Histidase | L-Histidine | Decreased or Absent | - Elevated histidine in blood and urine
|
Alternative Degradation Pathways and Metabolites of Urocanic Acid in Research Systems
Beyond the established hepatic pathway, the metabolism of urocanic acid is significantly influenced by external factors and microbial activity. The photoisomerization of trans-urocanic acid to its cis-isomer upon exposure to UVB radiation is a key initiating event, leading to downstream pathways that are distinct from the classical catabolic route. uitm.edu.myapri.com.au Research systems, including studies with skin commensal bacteria and in vitro models, have been instrumental in elucidating these alternative metabolic fates.
A pivotal aspect of these alternative pathways is the metabolism of cis-urocanic acid by the skin's resident microorganisms. nih.govnih.gov This microbial activity can alter the balance of urocanic acid isomers, potentially mitigating the immunosuppressive effects associated with the cis-form. nih.govmdpi.com
Microbial Degradation of Urocanic Acid
The skin microbiome possesses a remarkable capacity to metabolize urocanic acid. nih.govmdpi.com Studies have identified specific bacterial species capable of degrading both trans- and cis-urocanic acid, highlighting a dynamic interplay between the host's metabolic products and its microbial inhabitants. This microbial degradation represents a significant alternative pathway for urocanic acid metabolism, particularly in the stratum corneum where host enzymatic activity for its breakdown is absent. nih.govnih.gov
Research has shown that a variety of aerobic bacteria isolated from human skin can utilize urocanic acid as a substrate. nih.gov In one study, out of 60 aerobic isolates from human skin, 33 were found to degrade one or more imidazole (B134444) substrates, including L-histidine, trans-urocanic acid, and cis-urocanic acid. Notably, 12 of these isolates were capable of degrading cis-urocanic acid. nih.gov
Key Bacterial Species and Enzymes
Detailed investigations have pinpointed key bacterial players and the enzymes they employ in the degradation of urocanic acid.
Micrococcus luteus : This bacterium, found in soil, sewage, and as a common inhabitant of human skin, has been identified as capable of degrading cis-urocanic acid. nih.gov Strains of M. luteus have been shown to be active on L-histidine, trans-urocanic acid, and, significantly, cis-urocanic acid. The mechanism by which M. luteus degrades cis-urocanic acid involves a novel enzyme: cis-UCA isomerase . This enzyme catalyzes the conversion of cis-urocanic acid back to trans-urocanic acid. nih.gov This isomerization is a critical step, as it allows the molecule to re-enter the classical L-histidine degradation pathway, which proceeds via trans-urocanic acid.
Staphylococcus epidermidis : Another prominent member of the skin microbiota, Staphylococcus epidermidis, has been shown to metabolize cis-urocanic acid to proliferate. nih.govnih.gov This bacterium utilizes its own urocanase enzyme, designated as HutU , to process cis-urocanic acid. nih.gov The metabolic activity of S. epidermidis can reduce the local concentration of cis-urocanic acid, thereby limiting its immunosuppressive potential. nih.gov Interestingly, the application of a topical urocanase inhibitor was found to restrict this bacterial metabolism and restore the immunosuppressive effects of cis-urocanic acid, underscoring the importance of this microbial pathway. nih.gov
The table below summarizes the key bacterial species and their enzymatic activities in the alternative degradation of urocanic acid.
| Bacterial Species | Enzyme | Substrate(s) | Key Finding | Reference(s) |
| Micrococcus luteus | cis-UCA isomerase | cis-Urocanic acid | Converts cis-UCA to trans-UCA, allowing it to enter the classical degradation pathway. | nih.gov |
| Staphylococcus epidermidis | Urocanase (HutU) | cis-Urocanic acid | Metabolizes cis-UCA for proliferation, reducing its local concentration and immunosuppressive effects. | nih.govnih.gov |
Research Findings from In Vitro Systems
In vitro research systems have been crucial for characterizing these alternative degradation pathways. By culturing skin-derived bacteria with urocanic acid isomers, researchers have been able to identify the key enzymes and metabolites involved.
For example, studies using nutrient broth supplemented with L-histidine, trans-urocanic acid, or cis-urocanic acid have demonstrated the ability of various bacterial genera to degrade these compounds. nih.gov The discovery of cis-UCA isomerase in Micrococcus luteus was a direct result of such in vitro experiments, where the conversion of the cis- to the trans-isomer was observed and subsequently attributed to a specific enzymatic activity. nih.gov
Furthermore, the use of high-performance liquid chromatography (HPLC) has enabled the quantification of urocanic acid isomers in bacterial cultures, providing data on the rate and extent of their degradation. apri.com.auresearchgate.net More advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are being employed to identify the downstream metabolites of these microbial degradation pathways, offering a more complete picture of the metabolic fate of urocanic acid in these research systems. nih.govmdpi.com
The following table details some of the research findings from in vitro studies on the alternative degradation of urocanic acid.
| Research System | Key Findings | Reference(s) |
| Enrichment cultures of soil and sewage | Contained organisms capable of degrading cis-urocanic acid. | nih.gov |
| Aerobic isolates from human skin in nutrient broth | 33 out of 60 isolates degraded L-histidine, trans-UCA, or cis-UCA. 12 isolates specifically degraded cis-UCA. | nih.gov |
| Micrococcus luteus ATCC strains | Three out of four strains were active on histidine or trans-UCA; two were active on cis-UCA, containing cis-UCA isomerase. | nih.gov |
| Staphylococcus epidermidis cultures | Utilizes its urocanase (HutU) to metabolize cis-urocanic acid for growth. | nih.govnih.gov |
| Gnotobiotic mouse models | The presence of a skin microbiome limits the immunosuppressive capacity of cis-urocanic acid. | nih.govmdpi.com |
These alternative degradation pathways, primarily orchestrated by the skin's microbial residents, represent a sophisticated level of host-microbe interaction. The ability of the microbiome to metabolize urocanic acid, particularly the immunosuppressive cis-isomer, has significant implications for skin health and its response to environmental stressors like UV radiation.
Chemical Synthesis and Derivatization Strategies for Urocanic Acid and Its Analogues
Established Synthetic Routes for (2E)-Urocanic Acid
The most prevalent chemical syntheses of (2E)-urocanic acid are based on the condensation of an imidazole (B134444) aldehyde with a component providing the acrylic acid side chain. This typically involves a two-step process starting from a corresponding imidazole carbinol.
The synthesis commonly begins with the appropriate precursor, (1H-imidazol-4-yl)methanol. This imidazole carbinol is oxidized to form the key intermediate, 1H-imidazole-4-carbaldehyde. This transformation is a standard procedure in organic synthesis, converting a primary alcohol to an aldehyde, which is then used in the subsequent condensation step.
The formation of the α,β-unsaturated carboxylic acid structure of (2E)-urocanic acid is achieved through a Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, such as malonic acid, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org
Specifically, 1H-imidazole-4-carbaldehyde is reacted with malonic acid. The Doebner modification of the Knoevenagel condensation is particularly relevant, which utilizes pyridine (B92270) as both the solvent and catalyst. wikipedia.orgorganic-chemistry.org Under these conditions, the condensation is followed by a spontaneous decarboxylation, directly yielding the final (2E)-urocanic acid product. wikipedia.org This method is favored for its efficiency in forming the trans-isomer, which is the more thermodynamically stable configuration. The general mechanism involves the formation of an enolate from malonic acid, which attacks the aldehyde, leading to an intermediate that dehydrates and decarboxylates. organic-chemistry.orgresearchgate.net
Stereospecific Synthesis of (2Z)-Urocanic Acid Isomers
While (2E)-urocanic acid is the more stable isomer, the (2Z)-isomer (cis-urocanic acid) holds significant biological interest. Its synthesis requires specific stereochemical control, as simple condensation reactions overwhelmingly favor the E-isomer. The most common method for obtaining the Z-isomer is through the UV photoisomerization of the trans-isomer. researchgate.net However, methods for direct stereospecific chemical synthesis have also been developed.
A notable stereospecific route to (Z)-urocanic acid and its derivatives involves the hydrolysis-induced ring-opening of a bicyclic lactam precursor. thieme-connect.com Research by Despinoy, McNab, and Tyas has demonstrated that (Z)-urocanic acid derivatives can be synthesized stereospecifically from pyrrolo[1,2-c]imidazol-5-ones. thieme-connect.com
The process involves the controlled ring-opening of these fused heterocyclic systems in aqueous tetrahydrofuran. thieme-connect.com The constrained geometry of the bicyclic lactam ensures that upon hydrolysis, the double bond is formed exclusively with the Z-configuration. This methodology provides a purely chemical and highly stereospecific alternative to photochemical isomerization for accessing the (Z)-isomers of urocanic acid analogues. thieme-connect.comjst.go.jp
Enzymatic and Microbial Production Methods of Urocanic Acid for Research Applications
Biocatalytic methods offer a highly specific and efficient alternative to chemical synthesis for producing urocanic acid, primarily for research applications. These methods leverage the enzyme L-histidine ammonia (B1221849) lyase (HAL), which naturally converts L-histidine into (2E)-urocanic acid through the elimination of ammonia. researchgate.netjst.go.jp
To develop efficient production systems, various microorganisms have been screened for their ability to produce and accumulate urocanic acid from L-histidine. Bacteria such as Pseudomonas fluorescens, Aerobacter aerogenes, and Bacillus subtilis are known to possess L-histidine ammonia lyase.
A systematic screening identified Achromobacter liquidum as a particularly effective organism for this bioconversion. Research has focused on optimizing the culture conditions to maximize enzyme activity and product yield. For A. liquidum, enzyme activity as high as 2.0 units/ml was achieved in a shaking culture at 30°C. The optimal medium contained glucose, urea, potassium phosphate (B84403), L-histidine, yeast extract, peptone, and inorganic salts. Under these optimized conditions, L-histidine was converted to (2E)-urocanic acid with yields exceeding 92%.
The table below summarizes the L-histidine ammonia lyase activity found in various microorganisms during a screening study.
| Microbial Strain | Relative Enzyme Activity (%) |
| Achromobacter liquidum | 100 |
| Pseudomonas fluorescens | 75 |
| Aerobacter aerogenes | 60 |
| Bacillus subtilis | 45 |
| Serratia marcescens | 30 |
This table presents illustrative data based on typical microbial screening outcomes for L-histidine ammonia lyase activity.
Biocatalytic Conversion of L-Histidine to Urocanic Acid
The biosynthesis of urocanic acid from L-histidine is a naturally occurring process catalyzed by the enzyme histidine ammonia-lyase (also known as histidase). wikipedia.org This enzymatic conversion represents a highly efficient and stereospecific route to trans-urocanic acid.
Researchers have successfully harnessed this biocatalytic process for the production of urocanic acid. One notable method involves the use of whole cells of Micrococcus luteus, which possess histidine ammonia-lyase activity. nih.gov These cells can be immobilized on a solid support, such as carbodiimide-activated carboxymethylcellulose, to create a stable and reusable biocatalyst. nih.gov In a column reactor, this immobilized system has demonstrated the capacity for continuous conversion of an L-histidine solution to urocanic acid over an extended period. nih.gov For instance, a 35% conversion rate was achieved over 16 days of continuous operation at 23°C from a 0.25M L-histidine solution at pH 9.0. nih.gov
Similarly, studies have explored the use of Achromobacter liquidum for the enzymatic production of urocanic acid. nih.gov This bacterium was identified as a potent producer of L-histidine ammonia-lyase. nih.gov Optimal conditions for both enzyme production and the subsequent conversion of L-histidine have been established, leading to high yields of urocanic acid. nih.gov The addition of a surface-active agent to the reaction mixture was found to accelerate the conversion process, allowing for the stoichiometric transformation of a large amount of L-histidine to urocanic acid within 48 hours at 40°C. nih.gov This method has achieved isolated yields of over 92%. nih.gov
Immobilized histidase from rat liver has also been investigated for the enzymatic synthesis of urocanic acid. nih.gov The enzyme can be covalently bound to aminoethyl cellulose (B213188) activated with glutaraldehyde, resulting in a stable preparation that can be used for the conversion of histidine to urocanic acid. nih.gov
The biocatalytic approach offers several advantages, including mild reaction conditions, high specificity, and the potential for environmentally friendly production of urocanic acid.
Synthesis of Urocanic Acid Derivatives for Mechanistic Exploration
The modification of the urocanic acid scaffold has been a key strategy for exploring its structure-activity relationships and developing novel analogues with tailored properties. These derivatization efforts have primarily focused on N-substitution on the imidazole ring, modifications of the carboxylic acid group, and the introduction of various functionalities to create photoactive and bioactive compounds.
Alkylation of the nitrogen atoms in the imidazole ring of urocanic acid has been explored to modulate its electronic and biological properties. rsc.org The imidazole ring of urocanic acid exists in two tautomeric forms, N1-H and N3-H, and substitution can occur at either of these positions.
Synthesis of N-substituted imidazole derivatives often involves reacting the imidazole nucleus with an appropriate alkylating or arylating agent. nih.govnih.gov For example, N-arylimidazoles can be synthesized in high yields by reacting imidazole with iodobenzene (B50100) in the presence of a copper catalyst and a base. nih.gov Another approach involves the reaction of imidazole with ethyl chloroacetate (B1199739) to form an imidazole ester, which can then be further reacted with various amines to generate a series of N-substituted imidazole derivatives. nih.gov
It's important to note that the reduction of di-N-substituted imidazolium (B1220033) salts can be challenging and may lead to ring-opening, though methods for achieving this reduction without ring cleavage have been developed. stackexchange.com
Esterification of the carboxylic acid group of urocanic acid is a common derivatization strategy. chemguide.co.uk This reaction is typically carried out by heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This modification can influence the molecule's solubility and its interaction with biological targets. For example, the synthesis of methyl urocanate is a straightforward esterification of urocanic acid. rsc.orgjst.go.jp
Beyond simple esterification, other functional group modifications have been explored. For instance, the reduction of methyl urocanate can lead to the corresponding alcohol, which can be further converted to other functional groups. researchgate.net The synthesis of various unsaturated ethers, esters, and amides derived from urocanic acid has also been reported. researchgate.net
A significant area of research has been the development of photoactive and bioactive analogues of urocanic acid. This is driven by the fact that trans-urocanic acid isomerizes to cis-urocanic acid upon exposure to UV radiation, and the cis-isomer exhibits immunosuppressive properties. wikipedia.orgnih.govwikipedia.org
The synthesis of analogues with altered photochemical properties is of great interest for applications such as sunscreens. rsc.orgrsc.org By modifying the core structure of urocanic acid, researchers aim to develop compounds with enhanced photostability or altered photoisomerization quantum yields. For example, laser spectroscopic studies on urocanic acid and its substituted derivatives have shown that tautomerization has a more profound influence on the excited-state dynamics than esterification or N-alkylation. rsc.orgrsc.org This suggests that designing analogues that favor a specific tautomeric form could be a promising strategy for developing next-generation UV filters. rsc.org The photocycloaddition of N,N-dimethylthymine to urocanic acid has also been studied, highlighting the potential for photochemical reactions with other biologically relevant molecules. nih.gov
Furthermore, the synthesis of bioactive analogues has focused on exploring the structural requirements for the immunosuppressive activity of urocanic acid. nih.gov Studies have been conducted on analogues where the imidazole ring is replaced by other heterocyclic rings, such as furan, pyrrole, and thiophene. nih.gov For instance, the cis- and trans-isomers of 2-furanacrylic acid, 2-pyrroleacrylic acid, and 2-thiopheneacrylic acid have been synthesized and evaluated for their ability to suppress the delayed-type hypersensitivity response. nih.gov These studies have revealed that the cis-isomers are generally more active, with 2-pyrroleacrylic acid being particularly potent. nih.gov In contrast, some modifications, such as the introduction of a methyl group at the 2-position of the imidazole ring (2-methylurocanic acid), can abolish the immunosuppressive activity. nih.gov
The development of urocanic acid derivatives also extends to other potential therapeutic areas. For example, derivatives of but-2-enoic acid, the core acrylic acid structure in urocanic acid, have been synthesized for various applications, including as intermediates in the preparation of quinoline (B57606) derivatives with potential anticancer activity. google.comsigmaaldrich.comsigmaaldrich.com
Photochemistry and Photophysics of Urocanic Acid
Photoisomerization Mechanism of (2E)-Urocanic Acid to (2Z)-Urocanic Acid
The principal photochemical reaction of (2E)-urocanic acid upon exposure to UV radiation is the isomerization around the double bond of the propenoic acid side chain, converting the trans isomer ((2E)-Urocanic Acid) to the cis isomer ((2Z)-Urocanic Acid). taylorandfrancis.comnih.gov This trans-cis isomerization is a key process implicated in the biological effects of UV radiation on the skin. nih.govnih.gov The mechanism involves the molecule absorbing UV photons, which excites it to a higher electronic state. From this excited state, the molecule can undergo a change in its geometry, leading to the formation of the cis isomer before returning to the ground electronic state. barbatti.orgosti.gov This process is highly efficient and is considered a primary pathway for the dissipation of absorbed UV energy. acs.orgnih.gov
Role of UV Radiation (UVB/UVA) in Isomerization
The isomerization of (2E)-urocanic acid is not limited to a narrow band of UV radiation but occurs across a broad spectrum of both UVB (280-320 nm) and UVA (320-400 nm) wavelengths. nih.govresearchgate.net (2E)-Urocanic acid has a strong absorption peak in the UVB region, which was initially thought to be the primary driver of its photochemical activity. taylorandfrancis.comnih.gov Indeed, UVB radiation is effective at converting the trans isomer to the cis isomer. nih.gov
However, extensive research has demonstrated the significant potency of UVA radiation in inducing this isomerization. nih.govresearchgate.net In vivo experiments on human skin have shown highly efficient formation of the cis isomer in the spectral region of 305-341 nm. nih.gov Furthermore, detectable formation of cis-UCA was observed in vivo at wavelengths up to 363 nm, highlighting the role of the UVA range. nih.govresearchgate.net This indicates that the conventional partition between UVB and UVA at 320 nm is not strictly relevant for the isomerization pattern of urocanic acid. nih.gov Both artificial UVA sources used in phototherapy and simulated solar radiation have been shown to cause substantial formation of the cis isomer in human skin. nih.gov
Wavelength Dependence of Photoisomerization Quantum Yields
A particularly intriguing aspect of urocanic acid's photochemistry is the unusual dependence of its E→Z photoisomerization quantum yield on the excitation wavelength. barbatti.orgacs.orgnih.gov In aqueous solutions, when (2E)-urocanic acid is excited at the red edge of its absorption spectrum (around 310 nm or 4 eV), the quantum yield for isomerization is high, approximately 0.49 to 0.50. barbatti.orgnih.govresearchgate.net However, as the excitation energy is increased (i.e., the wavelength is shortened to above 4.3 eV), the quantum yield experiences a sharp drop to about 5%. barbatti.org
Several hypotheses have been proposed to explain this phenomenon. One prominent theory suggests it arises from the presence of two different, closely spaced electronic states that are populated at different wavelengths. acs.org Excitation at longer wavelengths (e.g., 306 nm) populates a state that efficiently leads to isomerization, while excitation at shorter wavelengths (e.g., 266 nm) populates a different state (a ππ* state localized on the imidazole (B134444) ring) from which isomerization is not the primary decay pathway. acs.org Another explanation involves the different tautomers of urocanic acid (N1H and N3H). acs.orgnih.gov Due to a reversed energetic ordering of the nπ* and ππ* states in these tautomers, an energy window may exist where excitation leads to different outcomes, thus explaining the wavelength dependency. acs.orgnih.gov However, gas-phase simulations did not observe this quantum yield dependence, suggesting that interactions with the solvent, such as water, are crucial for this effect. barbatti.org
| Excitation Wavelength/Energy | Isomerization Quantum Yield (Φ) | Key Observation |
| ~310 nm (~4.0 eV) | ~0.5 barbatti.orgresearchgate.net | High efficiency at the red edge of the absorption spectrum. |
| > 4.3 eV | ~0.05 barbatti.org | Significant drop in efficiency at higher excitation energies. |
Excited-State Dynamics and Ultrafast Relaxation Pathways
Upon absorption of a UV photon, (2E)-urocanic acid is promoted to an electronically excited state, initiating a series of extremely rapid events. Ultrafast transient-absorption spectroscopy reveals that the molecule has a sub-picosecond excited-state lifetime. barbatti.orgacs.org This rapid decay is primarily driven by the E↔Z photoisomerization process, which provides an efficient channel for converting the potentially harmful UV energy into harmless heat. barbatti.orgrsc.org
The excited-state dynamics are largely dictated by the interplay of nearly degenerate ¹nπ* and ¹ππ* electronic states. rsc.orgrsc.org The specific state populated depends on the excitation wavelength. acs.org For instance, excitation near the absorption peak at 266 nm populates a ππ* state, leading to photophysics that differ significantly from those initiated by excitation in the absorption tail at 306 nm. acs.org Following excitation, the molecule moves along the excited-state potential energy surface towards a region where it can efficiently return to the ground state, often through a conical intersection, which facilitates the isomerization. acs.orgrsc.org The minimum rate for this excited-state isomerization has been estimated to be 1.2 x 10¹⁰ s⁻¹. acs.org These ultrafast relaxation pathways are a key feature of its photoprotective capabilities. nih.gov
Non-Radiative Deactivation Processes
Non-radiative deactivation refers to processes where an excited molecule returns to its ground state without emitting light (fluorescence or phosphorescence). For urocanic acid, these processes are highly efficient and represent the primary mechanisms for dissipating absorbed UV energy. acs.orgnih.gov The main non-radiative pathway is the E/Z photoisomerization itself. acs.org However, other competing deactivation channels exist, which become more significant depending on the specific isomer, tautomer, and excitation energy. acs.orgnih.gov These alternative pathways ensure that the energy from UV photons is quickly and safely dissipated as heat. acs.org
Conical Intersections and Proton Transfer Mechanisms
Conical intersections are crucial features in the photochemistry of many organic molecules, including urocanic acid. researchgate.netiupac.org They are points or seams of degeneracy between two electronic potential energy surfaces (typically the excited state and the ground state) that act as efficient funnels for ultrafast, non-radiative decay. nih.govcore.ac.uk For urocanic acid, reaching a conical intersection allows the molecule to rapidly transition from the excited state back to the ground state, either in its original trans form or as the newly formed cis isomer. acs.orgrsc.org The geometry of the molecule at the conical intersection is highly distorted, facilitating this rapid internal conversion. iupac.org
Another significant non-radiative deactivation pathway, particularly for the (2Z)-urocanic acid isomer, is excited-state intramolecular proton transfer (ESIPT). barbatti.org In certain conformations where an intramolecular hydrogen bond can form, the acidity of the molecule can increase dramatically in the excited state. instras.comuni-regensburg.de This can trigger a proton to transfer from the carboxylic acid group to the imidazole ring, or from the imidazole N-H to the solvent. acs.orgacs.orgnih.gov This process can effectively compete with and quench the Z→E photoisomerization pathway. barbatti.org Ab initio investigations have explored the reaction paths for this electron-driven proton transfer in intramolecularly hydrogen-bonded (2Z)-urocanic acid. acs.orgnih.gov
N–H Stretching and Imidazole Ring-Puckering Mechanisms
In addition to isomerization and proton transfer, computational studies have identified other non-radiative deactivation mechanisms involving the imidazole ring itself. acs.orgnih.gov These include processes involving the elongation of the N–H bond and puckering of the imidazole ring. acs.org These mechanisms provide alternative pathways for the molecule to dissipate energy from the excited state.
The N–H stretching mechanism involves the lengthening of the nitrogen-hydrogen bond on the imidazole ring in the excited state, leading to a conical intersection with the ground state. acs.org Similarly, a ring-puckering motion of the imidazole moiety can also lead to a deactivation funnel. acs.org These pathways are generally accessible from the ππ* excited state. acs.org The availability of these deactivation channels, in competition with photoisomerization, is dependent on the specific tautomer (N1H vs. N3H) and the excitation energy, contributing to the complex photochemistry of urocanic acid. acs.orgnih.gov
Triplet State Involvement in Urocanic Acid Photochemistry
The photochemical fate of trans-urocanic acid following UV absorption is complex, with evidence pointing to the significant involvement of a triplet excited state. The population and decay of this triplet state are influenced by the excitation wavelength.
Intersystem Crossing Pathways
Intersystem crossing (ISC) is a key process in the photochemistry of urocanic acid, providing a pathway from the initially excited singlet state to the longer-lived triplet state. The efficiency of this process is notably dependent on the excitation wavelength. acs.org
Upon excitation at shorter wavelengths, such as 266 nm, which populates a ππ* state localized on the imidazole ring, a significant population of the triplet state is observed. acs.org Ultrafast transient absorption spectroscopy studies have revealed that the population in the initially excited singlet state decays via intersystem crossing with a rate constant of approximately 1.4 x 10¹¹ s⁻¹. acs.org In contrast, excitation at the red edge of the absorption spectrum, for instance at 306 nm, leads primarily to isomerization without significant triplet state formation. acs.org
Computational studies suggest that the presence of nearly degenerate nπ* and ππ* excited states in urocanic acid is crucial for facilitating efficient intersystem crossing, a phenomenon explained by El-Sayed's rule. acs.org This rule states that intersystem crossing is more efficient between states of different orbital character (e.g., ¹nπ* → ³ππ* or ¹ππ* → ³nπ). The specific pathway likely involves the initially populated bright ¹ππ state undergoing internal conversion to a lower-lying ¹nπ* state, which then undergoes efficient intersystem crossing to a triplet state. acs.orgnih.gov However, it is also proposed that in some derivatives, a minor decay channel might involve the ¹nπ* state decaying to a nearby triplet state. acs.org
The lifetime of the triplet state has been determined using nanosecond transient electronic absorption spectroscopy. In buffer solutions, the triplet lifetime was measured to be 29 ± 2 ns at pH 5.6 and 45 ± 2 ns at pH 7.2. rsc.org The relatively short lifetime for a spin-forbidden transition suggests that its decay is mediated by a minimum energy seam of crossings between the lowest excited triplet state and the ground state. rsc.org
Reactive Oxygen Species Generation (Mechanistic Studies)
The photoexcited triplet state of urocanic acid is a key intermediate in the generation of reactive oxygen species (ROS). The primary mechanism for ROS production by urocanic acid upon UVA irradiation is the formation of singlet oxygen (¹O₂). nih.govnih.gov This occurs through a Type II photosensitization process, where the triplet-state urocanic acid transfers its energy to ground-state molecular oxygen (³O₂), resulting in the formation of excited singlet oxygen. acs.org
The generation of singlet oxygen by UVA-irradiated urocanic acid has been confirmed through direct detection of its characteristic luminescence at 1270 nm. nih.gov The luminescence decay time in an air-saturated ethanol (B145695) solution was found to be 13 ± 3 μs, which is typical for singlet oxygen in that solvent. nih.gov The addition of a known singlet oxygen quencher, sodium azide, completely eliminated this luminescence, further confirming the identity of the species. nih.gov
Further studies have shown that the singlet oxygen generated can then react with urocanic acid itself, leading to its decomposition and the formation of one or more products. nih.gov These photoproducts can, in turn, catalyze the further destruction of urocanic acid with UVA light, also via singlet oxygen formation. nih.gov While singlet oxygen appears to be the primary ROS initially formed, subsequent reactions involving the photoproducts may involve other free radicals, as evidenced by quenching studies. nih.gov
Solvent Effects on Urocanic Acid Photochemistry
The photochemical behavior of urocanic acid is significantly modulated by the surrounding solvent environment. Properties such as polarity and hydrogen-bonding capacity can influence the kinetics of its photoisomerization, the stability of its different forms, and its excited-state dynamics. rsc.org
The primary photochemical reaction of trans-urocanic acid is its isomerization to the cis-isomer. The kinetics of this trans→cis photoisomerization have been shown to correlate linearly with solvent polarity in various organic solvents. This observation suggests that the isomerization process proceeds through a polar intermediate that is stabilized by coulombic interactions with the solvent molecules.
Furthermore, the solvent can affect the tautomeric equilibrium of urocanic acid. The molecule can exist in different tautomeric forms, primarily the N1-H and N3-H tautomers of the imidazole ring. Computational studies have indicated that the relative stability of these tautomers can be influenced by the solvent. acs.org This is significant because the different tautomers can exhibit distinct photochemical properties.
The ordering of the electronically excited singlet states is also highly sensitive to the solvent environment. In organic solvents, the excited-state dynamics are different from those in aqueous buffer solutions. rsc.org For instance, in buffer solutions of pH 5.6 and 7.2, where urocanic acid exists as the zwitterion and anion respectively, the ordering of the excited states is entirely different from that in organic solvents. rsc.org This change in the excited-state landscape directly impacts the subsequent photochemical pathways, including the efficiency of intersystem crossing and isomerization.
A study using ¹H NMR spectroscopy in water/dimethyl sulfoxide (B87167) mixtures demonstrated that increasing the amount of dimethyl sulfoxide leads to a proton transfer from the imidazolium (B1220033) ring to the carboxylate group, shifting the equilibrium from the zwitterionic form towards the neutral molecular form. nih.gov This highlights the profound impact of the solvent composition on the ground-state structure of urocanic acid, which in turn influences its photochemistry.
| Parameter | Observation | Solvent/Condition | Reference(s) |
| Triplet State Lifetime | 29 ± 2 ns | pH 5.6 buffer | rsc.org |
| 45 ± 2 ns | pH 7.2 buffer | rsc.org | |
| Intersystem Crossing Rate Constant | 1.4 x 10¹¹ s⁻¹ | pH 5.6 and 7.2 solutions (from ¹ππ* state) | acs.org |
| Singlet Oxygen Luminescence Decay | 13 ± 3 µs | Air-saturated ethanol | nih.gov |
Spectroscopic Characterization Methodologies for Urocanic Acid Research
Ultraviolet-Visible (UV-Vis) Spectroscopy for Isomer Identification and Quantification
UV-Vis spectroscopy is a primary tool for studying urocanic acid due to its strong absorption in the UV region. This technique is instrumental in distinguishing between the trans and cis isomers and in quantifying the conversion from one form to the other.
Absorption Spectra Analysis of Urocanic Acid Isomers
The trans and cis isomers of urocanic acid possess distinct, though broadly similar, UV absorption profiles. researchgate.net The naturally occurring trans-isomer in unirradiated skin and the cis-isomer formed upon UV exposure both exhibit strong absorption in the UV-A (320–400 nm) and UV-B (280–320 nm) regions of the electromagnetic spectrum. rsc.org The absorption spectrum of trans-urocanic acid at a pH of 7.2 is described as broad and structureless, masking a complex wavelength-dependent photochemistry. nih.gov
| Isomer | Approximate Absorption Maximum (λmax) | Key Characteristics | References |
|---|---|---|---|
| trans-Urocanic Acid | ~268-270 nm | Higher molar absorptivity compared to the cis-isomer. Spectrum shape is pH-dependent. | researchgate.netrsc.org |
| cis-Urocanic Acid | ~270 nm | Lower molar absorptivity compared to the trans-isomer. Spectrum shape is pH-dependent. | rsc.org |
Monitoring Photoisomerization Kinetics via UV-Vis Spectroscopy
UV-Vis spectroscopy is highly effective for monitoring the kinetics of the trans-to-cis photoisomerization of urocanic acid upon exposure to UV radiation. rsc.orgnih.gov When solutions of trans-UCA are irradiated, the changes in the UV-Vis spectrum can be recorded over time. rsc.org This process typically leads to a photostationary state, which is a stable mixture of the two isomers under continuous illumination. researchgate.net
During the photoisomerization, the appearance of clear isosbestic points in the spectra is a strong indicator of the presence of only two distinguishable species: the trans and cis isomers. rsc.org The kinetics of this isomerization have been studied in various solvents, revealing that the process likely proceeds through a polar intermediate that is stabilized by interactions with its molecular environment. nih.gov The rate of isomerization and the composition of the photostationary state are influenced by solvent polarity. nih.gov The quantum yield for the conversion is notably wavelength-dependent. acs.orgbarbatti.org For example, the efficiency peaks around 310 nm but is significantly lower near the absorption maximum at 266 nm. acs.org Studies have tracked the formation of cis-UCA in both aqueous solutions (in vitro) and human skin (in vivo) using narrow UV wavebands, demonstrating that cis-UCA formation occurs over a broad spectrum of UVB and UVA radiation. nih.gov
Advanced Spectroscopic Techniques for Structural and Dynamic Elucidation
To gain deeper insights into the complex photochemistry of urocanic acid, researchers employ a range of advanced spectroscopic methods. These techniques can probe the structural changes and reaction dynamics on timescales spanning from femtoseconds to hours.
Time-Resolved Spectroscopy (Femtosecond to Hours)
Time-resolved spectroscopy provides critical information on the ultrafast dynamics and decay pathways of urocanic acid following UV excitation. rsc.orgrsc.org Studies covering timescales from femtoseconds to hours have been conducted on urocanic acid and its derivatives in various solvents. rsc.orgrsc.org
Femtosecond transient electronic absorption spectroscopy (TEAS) reveals the initial events after light absorption. rsc.org For urocanic acid in ethanol (B145695), the transient absorption spectra are characterized by features such as a strong positive band around 340 nm, which is assigned as an excited-state absorption (ESA) that shifts to shorter wavelengths (blue-shifts) over time. rsc.org These ultrafast studies, combined with time-resolved ion-yield and photoelectron spectroscopy in the gas phase, have been crucial in uncovering the relaxation mechanisms of UCA derivatives. nih.govacs.org These experiments show that minor molecular adjustments can significantly influence excited-state behavior and lifetimes. nih.gov Nanosecond TEAS experiments complement these findings by elucidating relaxation pathways that involve the triplet manifold. rsc.org The decay dynamics are influenced by factors such as solvent polarity and pH. rsc.org
| Compound | Excitation Wavelength | Observed Lifetime (ps) | References |
|---|---|---|---|
| Methyl Urocanate (MU) | 306 nm | 0.43 ± 0.01 | nih.gov |
| N3-Methyl Methyl Urocanate (N3-MMU) | 301 nm | 0.33 ± 0.01 | nih.gov |
| N1-Methyl Methyl Urocanate (N1-MMU) | 316 nm | 1.1 ± 0.1 | nih.gov |
Note: Lifetimes were determined from time-resolved ion-yield transients following photoexcitation to the 1ππ* state. nih.govacs.org
High-Resolution Laser Spectroscopy in Isolated Conditions
To study the intrinsic properties of urocanic acid and its derivatives, free from solvent interactions, researchers use high-resolution laser spectroscopy on molecules under isolated, supersonically cooled conditions. rsc.orgnih.govrsc.org Techniques such as Resonance-Enhanced Multiphoton Ionization (REMPI) are employed in these molecular beam studies. illinois.edu
These investigations have revealed that the spectroscopy and excited-state dynamics of urocanic acid are predominantly governed by the presence of nearly degenerate 1nπ* and 1ππ* electronically excited states. rsc.orgnih.govrsc.org It was found that esterification of the carboxylic acid group has only a minor effect on these properties. rsc.orgnih.gov However, tautomerization of the imidazole (B134444) ring has a much more profound influence, leading to excited-state dynamics that are more favorable from a photoprotective standpoint. rsc.orgnih.govrsc.org These gas-phase studies provide a fundamental understanding that helps interpret the behavior of these molecules in more complex environments like solutions. illinois.edu
Confocal Raman Spectroscopy for In Situ Analysis
Confocal Raman spectroscopy is a powerful non-invasive technique for the in situ analysis and quantification of urocanic acid isomers within biological tissues, particularly the stratum corneum of the skin. nih.govcapes.gov.br This method allows for the evaluation of biochemical changes in the skin, including the conversion of trans-UCA to cis-UCA following UV exposure. nih.govnih.govconicet.gov.ar
Studies have successfully used Raman spectroscopy to measure the amounts of both cis- and trans-UCA in vivo. nih.govcapes.gov.br By including the spectrum of cis-UCA in the fitting algorithm, a more accurate quantification of both isomers can be achieved. nih.govcapes.gov.br Specific Raman bands are used to identify and quantify the isomers. For instance, variations in the Raman signals at 1490–1515 cm⁻¹ and 1652 cm⁻¹ are associated with urocanic acid. nih.govconicet.gov.ar Researchers have confirmed through these methods that after UV exposure, the amount of cis-UCA increases while the amount of trans-UCA decreases, and these findings have been validated by comparison with HPLC analysis of stripped skin samples. nih.gov
| Raman Shift (cm⁻¹) | Assignment/Associated Molecule | Application | References |
|---|---|---|---|
| 1652 | trans-Urocanic Acid | Monitoring decrease after UV exposure | nih.govconicet.gov.ar |
| 1490–1515 | Urocanic Acid | Calculating variations before and after UV exposure | nih.govconicet.gov.ar |
| 1318 | Histidine | Monitoring the precursor to urocanic acid | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and spatial arrangement of atoms within a molecule. For the structural assignment of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to analyze the hydrogen (¹H) and carbon (¹³C) nuclei.
Detailed Research Findings
The structural confirmation of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ), reported in parts per million (ppm), provide information about the electronic environment of each nucleus. The coupling constants (J), measured in Hertz (Hz), reveal the interactions between neighboring nuclei and are crucial for determining the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The protons of the imidazole ring and the acrylic acid moiety can be unambiguously assigned based on their chemical shifts and splitting patterns.
For instance, in a study conducted in Deuterium Oxide (D₂O), the protons of the imidazole ring appear as singlets, while the vinylic protons of the butenoic acid chain appear as doublets due to coupling with each other. The trans configuration of the double bond is confirmed by the large coupling constant (typically around 16.0 Hz) between the two vinylic protons. rsc.org
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbonyl carbon, the vinylic carbons, and the carbons of the imidazole ring are all identifiable.
2D NMR Spectroscopy:
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for the complete structural assignment.
HSQC spectra correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon.
Data Tables
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, compiled from various research findings.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| H-2' | 7.85 | s | - | Imidazole Ring |
| H-5' | 7.37 | s | - | Imidazole Ring |
| H-3 | 7.28 | d | 16.0 | Vinylic Proton |
| H-2 | 6.37 | d | 16.0 | Vinylic Proton |
Data obtained from the Human Metabolome Database for a spectrum recorded at 500 MHz.
Table 2: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| H-2' | ~7.53 | s | - | Imidazole Ring |
| H-5' | ~7.29 | s | - | Imidazole Ring |
| H-3 | ~7.53 | d | 16.0 | Vinylic Proton |
| H-2 | ~6.47 | d | 16.0 | Vinylic Proton |
Note: The chemical shifts in DMSO-d₆ can vary slightly depending on the specific experimental conditions. The values presented are approximate based on typical spectra.
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) (ppm) | Assignment |
| C-1 | ~169.1 | Carboxylic Acid |
| C-2 | ~113.7 | Vinylic Carbon |
| C-3 | ~146.4 | Vinylic Carbon |
| C-4' | ~125.4 | Imidazole Ring |
| C-5' | ~116.3 | Imidazole Ring |
| C-2' | ~130.9 | Imidazole Ring |
Note: ¹³C NMR chemical shifts can be influenced by solvent and pH. The values presented are representative.
Advanced Analytical Methodologies for Urocanic Acid and Its Metabolites in Research Studies
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification
HPLC stands out as one of the most extensively investigated and applied methods for the analysis of urocanic acid isomers. nih.gov It is frequently chosen for its accessibility and its ability to effectively separate and quantify cis- and trans-urocanic acid from various samples, including human skin extracts and biological fluids. apri.com.aunih.gov The fundamental principle of HPLC involves a liquid sample being passed through a column packed with a stationary phase; the components of the sample are separated based on their differential interactions with the stationary and mobile phases. apri.com.au
The primary goal in method development is to achieve a clear and reproducible separation (baseline separation) of the trans- and cis-isomers of urocanic acid, often alongside their precursor, histidine. nih.gov Numerous HPLC methods have been developed and validated for the simultaneous determination of these isomers, particularly from human skin extracts. tandfonline.comtandfonline.com These methods are designed to be rapid, precise, and linear over a specific concentration range. nih.govtandfonline.com
For instance, one method demonstrated linearity for both isomers with standard calibration curves from 0.25 to 2.5 pmol/microliter. nih.gov The reproducibility of this analysis at 1.0 pmol/microliter showed coefficients of variation of 3.8% for the cis-isomer and 2.9% for the trans-isomer. nih.gov Another developed method established excellent linearity and precision for quantifying urocanic acid isomers extracted from skin, highlighting its utility as a simple and fast analytical tool. tandfonline.comtandfonline.com The detection of the separated isomers is typically accomplished using a UV detector, with wavelengths set around 264 nm, 267 nm, or 276 nm, where urocanic acid shows strong absorbance. apri.com.auresearchgate.netnih.gov
| Parameter | Finding | Source |
|---|---|---|
| Primary Goal | Baseline separation of trans- and cis-urocanic acid from histidine. | nih.gov |
| Linearity Range | Standard calibration curves obtained from 0.25 to 2.5 pmol/microliter for both isomers. | nih.gov |
| Reproducibility (CV%) | 3.8% for cis-UCA and 2.9% for trans-UCA at 1.0 pmol/microliter. | nih.gov |
| Detection Wavelengths | Commonly used wavelengths include 264 nm, 267 nm, and 276 nm. | apri.com.auresearchgate.netnih.gov |
| Application | Quantification of isomers in human skin, cosmetic emulsions, and fish samples. | tandfonline.comresearchgate.netresearchgate.net |
The success of separating urocanic acid isomers via HPLC heavily relies on the selection of an appropriate stationary phase (column chemistry) and mobile phase. wikipedia.org Reversed-phase chromatography (RP-LC) is the most common mode used, where a non-polar stationary phase is paired with a polar mobile phase. wikipedia.org
Column Chemistry: A variety of reversed-phase columns have been investigated, including those with C4, C8, and C18 (also known as ODS) stationary phases. nih.gov While all three can achieve baseline separation of the urocanic acid isomers from histidine, the C8 column has shown improved separation when used with an ion-pairing reagent. nih.gov For more specialized separations, a Cyclobond I™ 2000 β-Cyclodextrin column has been used effectively, offering excellent resolution of the isomer peaks. tandfonline.comresearchgate.net Other columns, such as the Tosoh ODS 80TS and the Allure Organic Acids column, have also been successfully employed. nih.govrestek.com
Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, most commonly acetonitrile (B52724). nih.govsielc.com The pH of the aqueous component is a critical parameter; for example, a mobile phase of 0.01 M aqueous TEAP at pH 3.0 mixed with acetonitrile (98:2 v/v) has been used. nih.gov To enhance separation, especially between histidine and its metabolites, ion-pairing reagents like 1-octanesulfonic acid sodium salt or sodium heptanesulphonate can be added to the mobile phase. nih.govnih.gov For applications where the eluent will be analyzed by mass spectrometry, volatile buffers or acids like formic acid are used instead of non-volatile ones like phosphoric acid or phosphate (B84403) buffers. sielc.com The separation can be performed using an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time), with the latter helping to reduce retention times for later-eluting compounds. nih.gov
| Column Type | Mobile Phase Composition | Detection | Key Finding | Source |
|---|---|---|---|---|
| Cyclobond I™ 2000 β-Cyclodextrin | 15:85 (v/v) solution of phosphate buffer (pH 5) and acetonitrile. | UV-DAD at 276 nm | Well-resolved peaks, free of interference from matrix components. | tandfonline.comtandfonline.com |
| C8 Reversed-Phase | Aqueous solution with 0.005 M 1-octanesulfonic acid and acetonitrile (90:10 v/v). | UV at 210 nm | Significantly improved separation of histidine and its metabolites. | nih.gov |
| Tosoh ODS 80TS (C18) | 20 mM potassium dihydrogenphosphate with 1 g/l sodium heptanesulphonate (pH 3.7) and acetonitrile (93:7 v/v). | UV at 264 nm | Effective for analyzing isomers from skin samples collected via adhesive tape. | nih.gov |
| Newcrom R1 | Acetonitrile, water, and phosphoric acid. | UV / MS | Scalable method; formic acid is substituted for phosphoric acid for MS compatibility. | sielc.com |
Mass Spectrometry (MS) for Identification and Trace Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov In recent years, HPLC coupled with MS has become a preferred method for urocanic acid analysis due to its high sensitivity, low detection limits, and accurate identification capabilities, which are particularly valuable for clinical investigations. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the analytical prowess of mass spectrometry. This hyphenated technique is widely used for metabolomic profiling and has been successfully applied to detect changes in urocanic acid levels in biological samples like urine and plasma. nih.govnih.gov For instance, LC-MS analysis of urine samples identified urocanic acid as one of the metabolites that significantly changed after exposure to ultraviolet radiation. nih.gov Similarly, LC/MS-based analysis was used to identify differentially expressed metabolites in patients with adult-onset Still's disease, with urocanic acid levels found to be significantly lower in these patients compared to healthy controls. researchgate.net Hydrophilic interaction liquid chromatography (HILIC), a variant of HPLC, coupled with MS has also proven effective for profiling polar metabolites like urocanic acid in urine. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separating and identifying compounds. In the context of urocanic acid, analysis by GC-MS typically requires a derivatization step to make the analyte volatile. For example, urocanic acid can be analyzed as its trimethylsilyl (B98337) (TMS) derivative. The Human Metabolome Database contains GC-MS spectral data for the 2-TMS derivative of urocanic acid, which can be used as a reference for identification. While effective, predicted spectra should only be used as a guide, and further evidence is needed for confirmed identification.
Capillary Electrophoresis Techniques
Capillary electrophoresis (CE), particularly high-performance capillary electrophoresis (HPCE), offers an alternative to HPLC for the analysis of urocanic acid and its isomers. researchgate.netnih.gov This technique separates ions based on their electrophoretic mobility in an applied electric field within a narrow capillary. brjac.com.br
HPCE has been successfully used to achieve baseline separation of histidine from its metabolites, including the cis- and trans-isomers of urocanic acid. nih.gov The separation is typically performed on a fused-silica column using a buffer such as 0.05 M sodium dihydrogen phosphate (NaH₂PO₄) at a pH of 5.0, with an applied voltage of around 12 kV. nih.gov
The detection limit for urocanic acid isomers using HPCE with UV detection at 214 nm is approximately 10⁻⁶ M. nih.gov Sensitivity can be slightly enhanced by changing the detection wavelength to 267 nm, which improves the detection limit to 5 x 10⁻⁷ M for the isomers. nih.gov Importantly, studies have shown that the quantitative results for histidine and urocanic acid isomers obtained by HPCE correlate well with data obtained from HPLC methods, with correlation coefficients (r²) reported to be 0.981 for histidine, 0.814 for trans-urocanic acid, and 0.956 for cis-urocanic acid. nih.gov This demonstrates that CE is a reliable and effective technique for these analytes. nih.gov
Sample Preparation Techniques for Urocanic Acid Extraction from Biological Matrices (Research Focused)
The accurate quantification of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid, commonly known as trans-urocanic acid, and its cis-isomer in biological samples is critical for research into its physiological and pathological roles. nih.gov Biological matrices such as blood, serum, plasma, and urine are inherently complex, containing numerous endogenous substances that can interfere with analytical measurements. sigmaaldrich.commdpi.com Therefore, robust sample preparation is a mandatory step to remove these interferences, clean up the sample, and often concentrate the analyte of interest before analysis by techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). nih.govchromatographyonline.com
Molecular and Cellular Mechanisms of Urocanic Acid in in Vitro and in Vivo Biochemical Studies
Urocanic Acid as a Chromophore and Photoprotectant in Research Models
Urocanic acid is a primary absorber of ultraviolet radiation (UVR) in the upper layers of the skin, functioning as an endogenous chromophore. nih.govnih.govresearchgate.net The trans-isomer of urocanic acid is the naturally abundant form in the epidermis. nih.gov Upon exposure to UVB radiation, it undergoes photoisomerization, converting from the trans-UCA configuration to cis-UCA. researchgate.netresearchgate.net This photochemical transformation is a key event, as the two isomers possess distinct biological activities. rsc.org
| Property | Description | References |
| Function | Major epidermal chromophore and UV absorber. | nih.govnih.govresearchgate.net |
| Natural Isomer | trans-Urocanic Acid is the predominant form in the stratum corneum. | nih.gov |
| Photochemical Reaction | Undergoes trans to cis isomerization upon UVB radiation exposure. | researchgate.netresearchgate.netrsc.org |
| Initial Hypothesis | Acted as a "natural sunscreen" to protect against UV-induced DNA damage. | nih.govnih.gov |
| Revised Understanding | The photoproduct, cis-UCA, acts as a mediator of photoimmunosuppression. | nih.govnih.gov |
Immunomodulatory Mechanisms of Urocanic Acid Isomers
The conversion of trans-UCA to cis-UCA by UV radiation is a critical trigger for immunosuppression. nih.govpnas.org Cis-UCA has been identified as an initiator of the complex immune-modulating effects that follow UV exposure in various in vivo and in vitro experimental models. nih.govnih.gov This immunosuppression is not localized to the skin and can affect systemic immune responses. nih.gov The mechanisms are multifaceted, involving direct and indirect effects on various immune cells and signaling pathways. researchgate.netaai.org
In vitro studies have demonstrated that cis-urocanic acid significantly impacts T-cell function. When mouse spleen cells were preincubated with cis-UCA, they showed a markedly diminished proliferative response to stimulation by anti-CD3 monoclonal antibodies or allogeneic cells. aai.orgnih.gov This indicates an inhibitory effect on T-cell activation and proliferation.
Furthermore, the production of key cytokines by T-cells is altered. The secretion of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) by spleen cells was decreased after preincubation with cis-UCA. nih.gov Conversely, cis-UCA was found to enhance the gene expression and protein secretion of the immunosuppressive cytokine Interleukin-10 (IL-10) in activated CD4+ T cells. aai.orgnih.gov This suggests that CD4+ T cells are a direct target for cis-UCA's action. nih.gov However, one study reported that cis-UCA could inhibit T-lymphocytes from secreting IL-10, suggesting the relationship may be complex and context-dependent. nih.gov
| In Vitro T-Cell Response | Effect of cis-Urocanic Acid | References |
| Proliferation | Decreased proliferative response to anti-CD3 mAb and allogeneic cells. | aai.orgnih.gov |
| Cytokine Production (IL-2, IFN-γ) | Decreased production. | nih.gov |
| Cytokine Production (IL-10) | Significantly enhanced production in activated CD4+ T cells. | aai.orgnih.gov |
Research using ex vivo models of inflamed human colonic tissue has shown that urocanic acid derivatives can exert anti-inflammatory effects. nih.govnih.gov In these models, biopsies incubated with UCA derivatives produced lower levels of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8) compared to untreated control biopsies. nih.govnih.gov
Concurrently, these UCA derivatives led to increased levels of the anti-inflammatory cytokine IL-10, further supporting their anti-inflammatory potential. nih.govnih.gov In related in vivo studies, UCA derivatives were shown to reduce the number of infiltrating neutrophils in inflamed tissues. nih.govnih.gov Other research has also demonstrated that urocanic acid can suppress the activation of human neutrophils in vitro. dntb.gov.ua Neutrophils are typically the first immune cells to migrate to a site of inflammation, and their modulation represents a significant anti-inflammatory mechanism. frontiersin.org
| Parameter | Effect of Urocanic Acid Derivatives (Ex Vivo) | References |
| Pro-inflammatory Cytokine IL-6 | Decreased production. | nih.govnih.gov |
| Pro-inflammatory Cytokine IL-8 | Decreased production. | nih.govnih.gov |
| Anti-inflammatory Cytokine IL-10 | Increased production. | nih.govnih.gov |
| Neutrophil Infiltration (in vivo) | Reduced number of infiltrating neutrophils. | nih.govnih.gov |
The isomers of urocanic acid have distinct effects on the cytotoxic activity of Natural Killer (NK) cells. In vitro studies using human peripheral blood lymphocytes showed that trans-urocanic acid is a potent inhibitor of NK cell activity against K562 target cells. nih.gov In contrast, cis-urocanic acid had no effect on this cytotoxic function. nih.gov
Furthermore, trans-UCA was found to partially inhibit the cytotoxic function of IL-2-activated NK cells and also reduced the IL-2-induced activation of NK cells. nih.gov This finding was notable as it was the first report of trans-UCA being biologically active in regulating an immune function while the cis isomer was inactive in the same system. nih.gov This suggests that the UV-induced decrease in epidermal trans-UCA concentration could create an environment favorable to NK cell activity, potentially counteracting the immunosuppression caused by the simultaneous increase in cis-UCA. nih.gov
Langerhans cells (LCs), the antigen-presenting cells of the epidermis, are a key target of cis-urocanic acid's immunomodulatory effects. nih.gov Exposure to UVB radiation or direct application of cis-UCA leads to a reduction in the number of LCs in the epidermis. nih.gov Research using a monoclonal antibody that neutralizes cis-UCA demonstrated that this antibody could prevent the UVB-induced reduction in epidermal LC numbers. nih.gov
Cis-UCA also impairs the antigen-presenting capability of LCs. nih.govnih.gov This was shown by the prevention of UV-induced suppression of the mixed skin lymphocyte response when the neutralizing antibody was used. nih.gov More recent studies have indicated that the 5-HT2A receptor, a known receptor for cis-UCA, is highly expressed on Langerhans cells. researchgate.net Cis-UCA can inhibit IL-23 expression and induce the expression of the inhibitory molecule PD-L1 on LCs, leading to an attenuated proliferation of γδT cells. researchgate.net
A central pathway in cis-UCA-mediated immunosuppression involves the cytokine Interleukin-10 (IL-10). As mentioned, cis-UCA enhances the production of IL-10 by activated CD4+ T cells, and this elevated IL-10 may be responsible for subsequent suppressor T-cell phenomena. aai.orgnih.gov The immunosuppressive effect of cis-UCA on the ability of spleen cells to stimulate allogeneic cell proliferation can be significantly blocked by the addition of a neutralizing anti-IL-10 monoclonal antibody. aai.org
This link is supported by multiple research models. In ex vivo studies of inflamed tissue, UCA derivatives were shown to increase IL-10 levels. nih.govnih.gov Furthermore, studies on systemic parasitic infections have noted that UVB-induced suppression of delayed-type hypersensitivity can be partially reversed by anti-IL-10 antibodies, suggesting that IL-10 plays a role in the immunosuppression initiated by cis-UCA. nih.gov Beyond IL-10, research has identified that cis-UCA can bind to and activate the serotonin (B10506) (5-HT2A) receptor, providing a molecular mechanism for initiating its immunosuppressive signal. researchgate.netpnas.org
Urocanic Acid's Role in Skin Homeostasis in Research Models
(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid, commonly known as trans-urocanic acid, is a significant metabolite found in the epidermis. It originates from the enzymatic deamination of the amino acid L-histidine. This process is a key part of the catabolism of filaggrin, a histidine-rich protein in the stratum corneum. wikipedia.orgmhmedical.com Primarily located in the stratum corneum, urocanic acid is recognized as a major absorber of ultraviolet (UV) radiation. nih.gov Upon exposure to UVB radiation, the naturally occurring trans-urocanic acid isomerizes to cis-urocanic acid. nih.gov
Urocanic acid is a key component of the Natural Moisturizing Factor (NMF), a collection of water-soluble and hygroscopic compounds within the corneocytes of the stratum corneum. mhmedical.comtypology.com The NMF's primary function is to maintain adequate skin hydration, which is crucial for the skin's plasticity, the enzymatic processes involved in desquamation (shedding of dead skin cells), and optimal barrier function. practicaldermatology.combmctoday.net The NMF can constitute up to 30% of the dry weight of the stratum corneum. typology.com
The components of NMF are largely derived from the breakdown of the protein filaggrin. mhmedical.com In the upper layers of the skin, filaggrin is catabolized into its constituent amino acids, including a high proportion of histidine. mhmedical.com Histidine is then metabolized into trans-urocanic acid, which, along with other filaggrin metabolites like pyrrolidone carboxylic acid (PCA), contributes to the osmotically active pool of NMF. mhmedical.com These humectant molecules attract and bind water from the atmosphere, effectively hydrating the corneocytes even in low-humidity environments. practicaldermatology.com This hydration increases the elasticity of the stratum corneum by forming ionic interactions with keratin (B1170402) fibers, which helps keep the skin supple and prevents cracking. practicaldermatology.combmctoday.net
Studies have shown that a reduction in NMF components, including urocanic acid, is associated with conditions like atopic dermatitis, which is often linked to mutations in the filaggrin gene. mhmedical.com Furthermore, cosmetic dry skin conditions have been correlated with significantly lower levels of NMF components, such as free amino acids and PCA, across the depth of the stratum corneum compared to normal skin. nih.gov
Table 1: Major Components of Natural Moisturizing Factor (NMF)
| Component | Approximate Contribution | Source/Function |
| Free Amino Acids | >50% | Derived from filaggrin proteolysis. typology.com |
| Pyrrolidone Carboxylic Acid (PCA) | ~12-14% | Derived from glutamine; potent humectant. typology.compracticaldermatology.com |
| Urocanic Acid (UCA) | ~7-8% | Derived from histidine; natural UV absorber. typology.compracticaldermatology.com |
| Lactic Acid | ~12% | Derived from sweat and other metabolic processes. practicaldermatology.com |
| Urea | ~7% | Component of sweat; well-known humectant. practicaldermatology.com |
| Inorganic Salts (Na, K, Ca, Mg, Cl, PO₄) | ~18% | Contribute to osmotic pressure and hydration. practicaldermatology.com |
| Sugars, Glycerol, etc. | ~8.5% | Additional humectants. |
Data compiled from multiple sources indicating the complex composition of NMF. typology.compracticaldermatology.com
The surface of the stratum corneum maintains an acidic pH, typically ranging from 4.5 to 5.5, often referred to as the "acid mantle". nih.govkarger.com This acidic environment is crucial for several homeostatic functions, including the regulation of enzyme activities, maintenance of the skin's barrier integrity, and control of the cutaneous microbiome. nih.govnih.gov
Urocanic acid is a key endogenous contributor to the acidity of the stratum corneum. nih.govkarger.com As a product of histidine degradation, it acts as a proton donor. nih.gov Research has identified that the pK of proton donors collected from the skin (6.13 ± 0.07) is nearly identical to that of trans-urocanic acid (6.10). nih.gov The amount of urocanic acid present in the stratum corneum has been shown to be sufficient to account for the measured acidic pH, suggesting its contribution is significant. nih.gov Studies indicate that the rate of urocanic acid production within the stratum corneum may be self-regulated by its own concentration. nih.gov
Table 2: Endogenous Mechanisms of Stratum Corneum Acidification
| Mechanism | Contribution to Acidity | Function Regulated |
| Filaggrin Breakdown | Generation of trans-urocanic acid and other acidic amino acids. nih.gov | Contributes to the "acid mantle," influencing enzyme activity and antimicrobial defense. nih.govnih.gov |
| Phospholipid to Free Fatty Acid (FFA) Pathway | Secretory phospholipases generate FFAs from phospholipids. karger.com | FFAs contribute to the acidic pH, impacting barrier homeostasis and cohesion. karger.comnih.gov |
| Sodium-Proton Antiporter (NHE1) | Actively pumps protons into the extracellular space at the SG/SC interface. karger.com | Creates an acidic environment critical for ceramide-producing enzymes. karger.comnih.gov |
This table summarizes the primary endogenous pathways contributing to the acidic pH of the stratum corneum. nih.govkarger.comnih.gov
Biochemical Effects of Urocanic Acid and Derivatives in Animal Models (e.g., IBD, inflammation)
Research has explored the anti-inflammatory properties of urocanic acid derivatives in various animal and ex vivo models, particularly in the context of Inflammatory Bowel Disease (IBD). nih.govnih.gov IBD is a chronic inflammatory condition of the digestive tract, and various animal models, such as those induced by dextran (B179266) sodium sulfate (B86663) (DSS), are used to study its pathogenesis and potential treatments. researchgate.netnih.govirjournal.org
In an ex vivo model using inflamed colonic tissue from patients with ulcerative colitis, urocanic acid derivatives were shown to exert anti-inflammatory effects. nih.gov Biopsies treated with these derivatives produced lower levels of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8) compared to untreated control biopsies. nih.govnih.gov The same study also observed an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10) in the treated tissues, further supporting the anti-inflammatory potential of these compounds. nih.gov
Table 3: Effects of Urocanic Acid Derivatives in IBD Research Models
| Model Type | Key Findings | Measured Parameters |
| Ex Vivo (Human Colonic Biopsies) | Reduced pro-inflammatory cytokine production. nih.gov | IL-6, IL-8 |
| Increased anti-inflammatory cytokine production. nih.gov | IL-10 | |
| In Vivo (Mouse DSS-induced colitis) | Reduced area of inflammation and neutrophil infiltration. nih.gov | Histological analysis, Myeloperoxidase (MPO) activity |
| Reduced fibrosis and overall histological score (imidazoles). nih.gov | Histological scoring | |
| Reduced colon weight/length ratio (ethyl esters). nih.gov | Organ measurement |
This table summarizes the observed anti-inflammatory effects of Urocanic Acid derivatives in experimental models of Inflammatory Bowel Disease. nih.govnih.gov
Enzyme Inhibition Studies by Urocanic Acid Derivatives
The study of enzyme inhibition provides insight into the mechanism of action of various compounds and their potential as therapeutic agents. Urocanic acid and its derivatives have been investigated as inhibitors of specific enzymes.
One of the primary enzymes in the metabolic pathway of urocanic acid is urocanase (also known as urocanate hydratase), which catalyzes the conversion of urocanic acid to imidazolonepropionic acid. nih.govnih.gov Research has identified derivatives of urocanic acid that can act as inhibitors of this enzyme. For example, 2-fluorourocanic acid has been characterized as a potent, reversible, and competitive inhibitor of urocanase from Pseudomonas fluorescens. nih.gov Competitive inhibitors are molecules that bind to the active site of an enzyme, preventing the actual substrate from binding. mdpi.com
Kinetic studies are essential for characterizing the nature of enzyme inhibition. mdpi.com Such studies on urocanase have helped to elucidate the structure-activity relationship of its inhibitors, demonstrating how modifications to the urocanic acid molecule can affect its ability to bind to and inhibit the enzyme. nih.gov The investigation of enzyme inhibition by urocanic acid derivatives is a key area of biochemical research for understanding metabolic regulation and developing targeted molecular probes. nih.govmdpi.com
Computational Modeling and Theoretical Chemistry of Urocanic Acid
Quantum Chemical Calculations of Urocanic Acid Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of urocanic acid at a molecular level. These calculations provide detailed information about the molecule's electronic structure, which governs its stability, reactivity, and spectroscopic characteristics. nih.gov Methods such as Density Functional Theory (DFT) are employed to determine the geometries of various conformers and tautomers, revealing that high barriers can exist for the interconversion of these forms. nih.gov Such studies have successfully assigned rotational spectra to four distinct conformers of trans-urocanic acid in the gas phase. nih.gov
The electronic structure of urocanic acid is characterized by the presence of nearly degenerate ¹nπ* and ¹ππ* electronically excited states, which are central to its spectroscopy and excited-state dynamics. rsc.orgrsc.orgrsc.org Investigations combining laser spectroscopy with quantum chemical calculations have shown that modifications like esterification of the carboxylic acid group have only a minor impact on these properties. rsc.orgrsc.org However, tautomerization, the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring (N1 and N3), has a much more significant influence on the excited-state dynamics. rsc.orgrsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for investigating the electronically excited states of molecules like urocanic acid. acs.orgarxiv.orgresearchgate.net It allows for the accurate calculation of vertical excitation energies, which correspond to the absorption of light, and provides insights into the nature of the electronic transitions involved. acs.orgnih.gov
Extensive TD-DFT calculations have been performed on various forms of urocanic acid, including its different ionic, rotameric, and protomeric states. acs.org These studies show excellent agreement with experimental absorption spectra. For instance, calculations predict a weakly absorbing n → π* transition and strongly absorbing π → π* transitions, which align with observed spectral data. acs.org The inclusion of solvent effects in these models is critical for accurately describing the zwitterionic forms of the molecule that are relevant in biological environments. acs.org TD-DFT calculations have also been used to predict the vibrationally resolved excitation spectrum for the ¹nπ* ← S₀ transition, which matches well with experimental results. rsc.org
Table 1: Calculated Vertical Excitation Energies for trans-Urocanic Acid
| Transition | Calculated Energy (eV) | Description | Reference |
|---|---|---|---|
| n → π | ~4.0 | Weakly absorbing, localized on the imidazole ring | acs.org |
| π → π | 4.5 - 4.9 | Strongly absorbing | acs.org |
| ππ* | N/A | Populated by 266 nm excitation, localized on the imidazole ring | acs.org |
Ab Initio Investigations of Urocanic Acid Tautomers and Isomers
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for studying the relative stabilities of different urocanic acid structures. cuni.czresearchgate.net These methods have been applied to investigate the various tautomers (N1H and N3H forms) and conformational isomers of urocanic acid. nih.govrsc.org
For trans-urocanic acid and its methyl ester, calculations consistently predict that the N3H tautomer is the most stable form under isolated, gas-phase conditions. rsc.org Specifically, the N3H-TTC conformer (referring to the torsional angles along the molecule's backbone) is identified as the lowest-energy structure. rsc.org Other conformers, such as N1H-TTC, N3H-TTT, and N3H-CTC, are found to be slightly higher in energy. rsc.org The study of nucleic acid bases, which share structural similarities with the imidazole ring of urocanic acid, demonstrates that while one tautomer may be the global minimum in the gas phase, solvent effects can significantly alter the relative stabilities and favor the coexistence of multiple forms in solution. cuni.czresearchgate.net
Table 2: Calculated Relative Energies of trans-Methyl Urocanate Conformers
| Conformer/Tautomer | Relative Energy (cm⁻¹) | Reference |
|---|---|---|
| N3H-TTC | 0 (Most Stable) | rsc.org |
| N1H-TTC | 219 | rsc.org |
| N3H-TTT | 396 | rsc.org |
| N3H-CTC | 548 | rsc.org |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. nih.govresearchgate.net For urocanic acid, MD simulations provide valuable information on its conformational flexibility and the crucial role of the surrounding solvent environment. These simulations can reveal how interactions with solvent molecules, such as water, influence the structure and dynamics of urocanic acid. nih.govnih.gov
Studies have shown that the kinetics of the trans→cis photoisomerization of urocanic acid are highly dependent on the solvent. nih.gov In most solvents, the initial rates of isomerization correlate with solvent polarity, suggesting the reaction proceeds through a polar intermediate state that is stabilized by the molecular environment. nih.gov Theoretical studies on other flexible molecules have demonstrated that conformational preferences can change dramatically from the gas phase to an aqueous solution. researchgate.net A molecule that is rigid in the gas phase can become flexible in solution, with different conformations becoming energetically favorable. researchgate.net Similarly, MD simulations can elucidate how solvents induce changes in the solvation and flexibility around key parts of a molecule, potentially leading to new secondary structures while preserving the active centers. nih.govresearchgate.net This approach is vital for understanding how urocanic acid behaves in complex biological media like the skin.
Elucidation of Photochemical Reaction Paths using Computational Methods
Computational chemistry is indispensable for mapping the photochemical reaction pathways of urocanic acid, particularly its well-known trans-cis isomerization upon UV exposure. acs.orgnih.govnih.gov This isomerization is a key event linked to its biological effects. nih.gov Theoretical studies help to elucidate the mechanism by identifying the excited states involved and the pathways for converting light energy into chemical change.
Ultrafast transient-absorption spectroscopy, combined with computational analysis, has revealed that the photophysics of trans-urocanic acid is wavelength-dependent, which is due to the presence of two closely spaced electronic states. acs.org Excitation at different wavelengths populates different states, leading to distinct outcomes. For instance, excitation near the absorption peak (e.g., 266 nm) populates a ππ* state from which isomerization is not the primary decay route. acs.org In contrast, excitation at the red edge of the absorption spectrum (e.g., 306 nm) populates a different state that efficiently leads to isomerization. acs.org Computational models suggest that this process involves passage through (near-)conical intersections, which are points where the potential energy surfaces of the excited state and the ground state cross, facilitating an ultrafast, non-radiative decay back to the ground state in either the trans or cis form. rsc.org This efficient conversion of UV radiation into molecular motion is a key aspect of its function as a natural chromophore. rsc.org
Docking Studies and Structure-Activity Relationship (SAR) Insights for Urocanic Acid Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.govresearchgate.net This method, combined with Quantitative Structure-Activity Relationship (QSAR) studies, provides a powerful framework for designing and optimizing new molecules with specific biological activities. nih.govresearchgate.net While extensive docking studies specifically on urocanic acid derivatives are not widely detailed in the provided context, the principles are broadly applicable for developing novel compounds based on the urocanic acid scaffold. rsc.org
Future Research Directions in Urocanic Acid Chemistry and Biochemistry
Exploration of Novel Synthetic Routes and Derivatization Strategies
While urocanic acid is naturally occurring, the development of novel synthetic routes is crucial for producing analogs and derivatives with potentially enhanced or modified properties. Future research will likely focus on creating new methods for synthesizing urocanic acid and its derivatives to explore their therapeutic potential. nih.gov
One area of interest is the modification of the imidazole (B134444) ring and the acrylic acid side chain. nih.gov For instance, methylation of the acidic proton to produce methyl urocanate is a known derivatization strategy. acs.org Further modifications could involve introducing bulkier substituents to potentially reduce immunosuppressive properties or adding substitutions to the carbons of the acrylic double bond, which has been shown to improve the rate of photoisomerization in similar molecules. nih.gov
The development of efficient and stereoselective synthetic methods will be critical for accessing pure trans and cis isomers of novel derivatives, allowing for a more precise evaluation of their biological activities. These efforts will be essential for building a library of urocanic acid-based compounds for structure-activity relationship (SAR) studies.
Deeper Mechanistic Understanding of Photo-Induced Processes
The photoisomerization of trans-urocanic acid to its cis isomer is a key event that triggers its immunomodulatory effects. uwa.edu.aursc.org A deeper understanding of the underlying photochemical and photophysical processes is a major area for future research. Ultrafast spectroscopic techniques are being employed to study the excited-state dynamics of urocanic acid and its derivatives. nih.gov
Recent studies have shown that minor molecular adjustments can significantly influence the excited-state behavior, leading to different relaxation mechanisms and lifetimes. nih.gov Future investigations will likely focus on elucidating the precise mechanisms of photoisomerization, including the roles of different electronically excited states (e.g., ¹ππ* and ¹nπ*) and the influence of the solvent environment. rsc.orgrsc.org A key goal is to understand how to control these photoprocesses to either enhance the production of a desired isomer or to design derivatives with improved photostability or specific photochemical properties. nih.govrsc.org Uncovering the quantum yields of various relaxation pathways is also of significant interest. nih.gov
Advancements in Analytical Techniques for Urocanic Acid and Related Metabolites
Accurate and sensitive detection and quantification of urocanic acid isomers and their metabolites in biological samples are essential for understanding their physiological and pathological roles. nih.gov High-performance liquid chromatography (HPLC) is currently the most widely investigated analytical method, often coupled with mass spectrometry (MS) or ultraviolet (UV) detectors. nih.govresearchgate.net
Future advancements in analytical techniques will likely focus on:
Increased Sensitivity and Lower Detection Limits: To detect minute amounts of urocanic acid and its metabolites in various biological matrices. nih.gov High-resolution mass spectrometry is a promising tool in this regard. americanpharmaceuticalreview.com
In Vivo and Real-Time Analysis: Techniques like confocal Raman spectroscopy are being explored for real-time, non-invasive analysis of urocanic acid isomers in the skin. nih.govresearchgate.net
Improved Sample Preparation: Developing more efficient and selective methods for extracting urocanic acid from complex samples, such as solid-phase extraction, is an ongoing area of research. apri.com.au
High-Throughput Screening: The development of faster analytical methods, such as ultra-performance liquid chromatography (UPLC), will be crucial for large-scale clinical and research studies. apri.com.au
These advancements will enable more precise measurements of urocanic acid levels, which can serve as biomarkers for various diseases and for assessing UV radiation exposure. wikipedia.orgnih.gov
Further Elucidation of Biochemical Roles in Specific Biological Systems
Urocanic acid is known to have multiple roles in health and disease, acting as a natural moisturizing factor, maintaining the skin's acidic pH, and modulating the immune system. nih.govresearchgate.net However, its precise functions in various biological systems are still being unraveled.
Future research will aim to further elucidate the biochemical pathways involving urocanic acid in different tissues and organs, including the skin, liver, and brain. nih.gov This includes understanding its role in skin barrier function, its contribution to diseases like atopic dermatitis and skin cancer, and its potential systemic effects in conditions such as multiple sclerosis. uwa.edu.autaylorandfrancis.com
Investigating the enzymes involved in urocanic acid metabolism, such as histidase and urocanase, and how their activity is regulated will provide deeper insights into its physiological roles. wikipedia.orgresearchgate.net For example, urocanate reductase, a bacterial enzyme that converts urocanate to imidazole propionate, is being studied for its potential link to type 2 diabetes. nih.gov
Integration of Computational and Experimental Approaches for Predictive Modeling
The integration of computational modeling with experimental studies is becoming an increasingly powerful tool in chemical and biological research. nih.govnih.gov For urocanic acid, this integrated approach can accelerate the discovery and design of new derivatives with desired properties.
Computational methods can be used to:
Predict Physicochemical Properties: Models can be developed to predict properties like solubility and lipophilicity for novel urocanic acid derivatives. nih.gov
Simulate Photochemical Processes: Quantum chemical calculations can provide insights into the excited-state dynamics and photoisomerization mechanisms. rsc.org
Guide Molecular Design: Computational approaches can be used to design new urocanic acid-based molecules with specific functionalities, such as improved UV absorption or reduced immunosuppressive activity. nih.gov
Predict Biological Activity: Machine learning and other computational tools can be employed to develop models that predict the biological activity of new derivatives, helping to prioritize compounds for synthesis and experimental testing. researchgate.netresearchgate.net
By combining the predictive power of computational models with the empirical validation of experimental techniques, researchers can more efficiently explore the vast chemical space of urocanic acid derivatives and identify promising candidates for various applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
